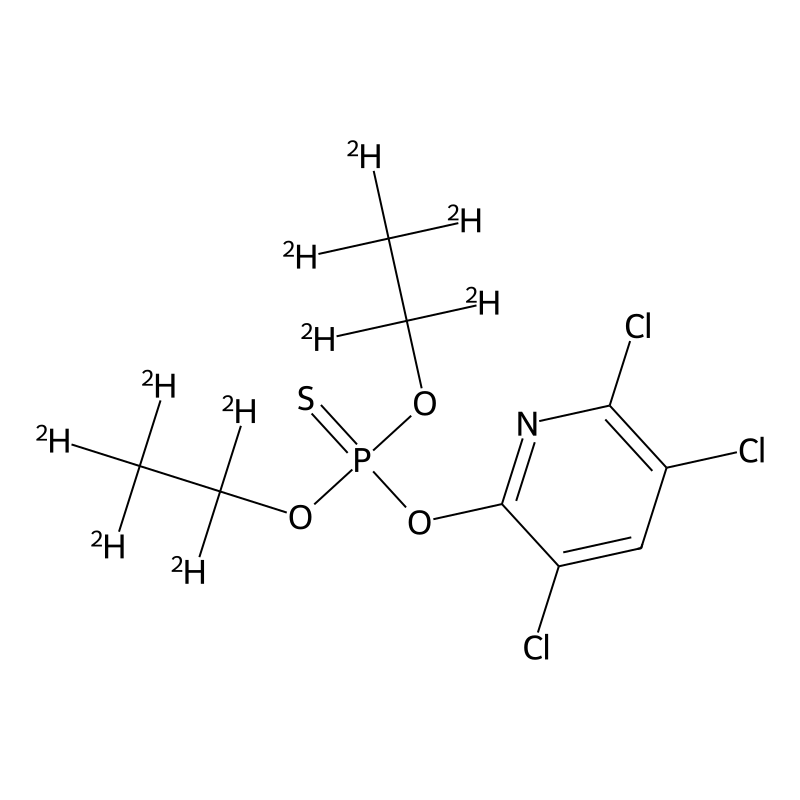Chlorpyrifos (diethyl-D10)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Internal Standard for Chlorpyrifos Quantification
The primary application of chlorpyrifos (diethyl-D10) is as an internal standard for quantifying chlorpyrifos in samples. Internal standards are isotopically labeled compounds that are chemically similar to the target analyte (chlorpyrifos) but possess a slightly different mass due to the incorporation of heavier isotopes. This difference in mass allows scientists to distinguish the target analyte from potential interferences or background noise within a sample ().
By adding a known amount of chlorpyrifos (diethyl-D10) to a sample alongside chlorpyrifos, researchers can measure the relative abundance of both compounds using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from the target chlorpyrifos to the signal from the internal standard (chlorpyrifos (diethyl-D10)) is then used to calculate the concentration of chlorpyrifos within the original sample (). This approach helps to account for variations in instrument response or sample preparation, leading to more accurate and reliable quantification of chlorpyrifos.
Chlorpyrifos (diethyl-D10) is a labeled isotopic variant of chlorpyrifos, a widely used organophosphate insecticide. Its chemical formula is with a molecular weight of 360.65 g/mol . The compound features deuterium-labeled diethyl groups, which are used primarily in research to trace the compound's behavior in biological systems and environmental studies. Chlorpyrifos acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in pests, making it effective for agricultural pest control .
Chlorpyrifos undergoes hydrolysis, oxidation, and photolysis reactions. In aqueous environments, it can hydrolyze to form chlorpyrifos oxon, which is more toxic than the parent compound. The reaction can be summarized as follows:
Additionally, chlorpyrifos can react with nucleophiles, leading to the formation of various derivatives. The presence of the phosphorus atom allows for reactions typical of organophosphates, such as phosphorylation of serine residues in proteins .
Chlorpyrifos (diethyl-D10) exhibits significant biological activity as an insecticide. It primarily acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in continuous stimulation of muscles and glands, ultimately causing paralysis and death in insects . Studies have shown that chlorpyrifos can also affect non-target organisms, including mammals and aquatic life, raising concerns about its ecological impact .
Chlorpyrifos (diethyl-D10) is primarily used in agricultural settings for pest control. It targets a range of pests including aphids, whiteflies, and termites. Its isotopic form is particularly valuable for research applications such as:
- Environmental Fate Studies: Understanding how chlorpyrifos behaves in various environmental conditions.
- Metabolism Studies: Tracing the metabolic pathways in organisms exposed to chlorpyrifos.
- Residue Analysis: Monitoring chlorpyrifos levels in food and environmental samples .
Research indicates that chlorpyrifos interacts with various biological systems beyond its target pests. Studies have shown that it can disrupt endocrine functions and has neurotoxic effects on mammals. For instance:
- Neurodevelopmental Impact: Exposure during critical developmental windows can lead to lasting cognitive deficits.
- Endocrine Disruption: Chlorpyrifos has been linked to alterations in hormone levels in non-target species .
These interactions underline the importance of assessing both targeted and non-target effects when using chlorpyrifos.
Chlorpyrifos belongs to a class of organophosphate compounds that share similar mechanisms of action but differ in their chemical structure and toxicity profiles. Below are some similar compounds:
| Compound Name | Chemical Formula | Toxicity Level | Unique Features |
|---|---|---|---|
| Chlorfenvinphos | C₁₃H₁₈Cl₃NO₄P | High | More persistent in the environment |
| Malathion | C₁₈H₁₈O₃PS | Moderate | Less toxic to mammals compared to others |
| Diazinon | C₁₈H₁₈N₂O₃PS | Moderate | Rapid degradation in soil |
Chlorpyrifos (diethyl-D10) is unique due to its specific isotopic labeling with deuterium, which allows for detailed tracking and study of its behavior in biological systems and environmental contexts . This isotopic labeling helps differentiate it from other compounds during analytical studies.
Molecular Composition and Isotopic Labeling
Chlorpyrifos-(diethyl-d10) maintains the core structural framework of the parent organophosphorus insecticide while incorporating deuterium substitutions that fundamentally alter its analytical behavior. The molecular formula C9HD10Cl3NO3PS reflects the replacement of ten hydrogen atoms with deuterium isotopes specifically within the diethyl substituents attached to the phosphorus center. This isotopic modification results in a molecular weight of 360.65 grams per mole, representing an increase of 10 atomic mass units compared to the unlabeled chlorpyrifos compound. The structural representation through Simplified Molecular Input Line Entry System notation reveals the precise placement of deuterium atoms: [2H]C([2H])([2H])C([2H])([2H])OP(=S)(Oc1nc(Cl)c(Cl)cc1Cl)OC([2H])([2H])C([2H])([2H])[2H], demonstrating the complete deuteration of both ethyl groups while preserving the trichloropyridinyl moiety.
Physical and Chemical Properties
The physical properties of chlorpyrifos-(diethyl-d10) closely mirror those of the parent compound while exhibiting subtle differences attributable to the isotope effect. The melting point ranges from 38 to 39 degrees Celsius, consistent with literature values for the unlabeled analogue. Storage requirements mandate refrigeration at 2 to 8 degrees Celsius to maintain chemical stability and prevent degradation over extended periods. The compound demonstrates excellent solubility in organic solvents commonly employed in analytical chemistry, including acetone, acetonitrile, methanol, and isooctane, facilitating its incorporation into diverse analytical protocols.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Environmental Hazard







